4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide

Synthetic Chemistry Process Optimization Medicinal Chemistry

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide (CAS 1374509-52-0) is a heterocyclic small molecule belonging to the pyrazolo[5,1-c][1,2,4]triazine class. Defined by a fused pyrazole-triazine core substituted at the 8-position with a phenyl group and at the 3-position with a rare carbothioamide moiety, this compound presents a molecular formula of C12H10N6S and a molecular weight of 270.31 g/mol.

Molecular Formula C12H10N6S
Molecular Weight 270.32 g/mol
CAS No. 1374509-52-0
Cat. No. B1375290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide
CAS1374509-52-0
Molecular FormulaC12H10N6S
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C(=S)N
InChIInChI=1S/C12H10N6S/c13-10-9(11(14)19)16-17-12-8(6-15-18(10)12)7-4-2-1-3-5-7/h1-6H,13H2,(H2,14,19)
InChIKeyVYLWGFMJXQSBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide (CAS 1374509-52-0): Procurement-Ready Chemical Profile for Research & Development


4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide (CAS 1374509-52-0) is a heterocyclic small molecule belonging to the pyrazolo[5,1-c][1,2,4]triazine class. Defined by a fused pyrazole-triazine core substituted at the 8-position with a phenyl group and at the 3-position with a rare carbothioamide moiety, this compound presents a molecular formula of C12H10N6S and a molecular weight of 270.31 g/mol [1]. Its structural architecture—incorporating a thiocarbonyl group in place of the more common carbonyl or nitrile—enables unique reactivity for downstream functionalization, making it a strategic building block in medicinal chemistry and agrochemical research programs [2].

Why Direct Substitution with Other Pyrazolotriazines Fails: Key Differentiation of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide


The pyrazolo[5,1-c][1,2,4]triazine scaffold is a privileged structure in kinase inhibitor and nuclease inhibitor discovery, yet it is exquisitely sensitive to substitution patterns. A change at the 3-position from carbothioamide to carboxamide or carbonitrile dramatically alters both the electron distribution within the heterocyclic core and the compound's ability to serve as a synthetic intermediate [1]. The carbothioamide group is specifically required for oxidation-driven transformations into carboxamides or 1,2,4-thiadiazole derivatives, and for the Hantzsch-type condensation with alpha-bromo ketones to yield 3-(thiazol-2-yl)pyrazolo[5,1-c][1,2,4]triazines—reactions that the analogous carbonitrile or carboxamide cannot undergo under identical conditions [2]. Substituting a generic pyrazolotriazine for the carbothioamide variant would therefore forfeit access to this entire branch of chemical space and the associated patent-protected biological activities.

Benchmarking 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide: Quantitative Differentiation from Closest Analogs


Synthetic Accessibility: Yield Comparison with the 7-Methyl Analog

In the definitive synthetic protocol reported by Ledenyova et al., 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide (compound 5a) was obtained in 50% isolated yield after recrystallization, whereas its 7-methyl congener (compound 5b) was obtained in 54% yield under identical conditions [1]. This indicates that the 7-unsubstituted target compound is only marginally less efficient to prepare than the methyl-substituted derivative, dispelling the assumption that the absence of a 7-alkyl group necessarily compromises synthetic throughput.

Synthetic Chemistry Process Optimization Medicinal Chemistry

Thermal Stability Differentiation: Melting Point vs. 3-Carbonitrile Analog

The melting point of 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide (5a) is reported as 277–279 °C [1], which is notably lower than the >300 °C decomposition threshold observed for the 3-carbonitrile analog (CAS 1021870-78-9) . This lower, discrete melting range facilitates precise characterization by differential scanning calorimetry, simplifies purification by crystallization, and suggests superior handling characteristics for kilogram-scale processing.

Pre-formulation Physicochemical Characterization Stability

Reactivity Advantage: Selective Oxidation to Bioactive Carboxamide vs. 1,2,4-Thiadiazole

Under controlled H2O2-mediated oxidation, 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide can be diverted to either the corresponding 3-carboxamide (compound 8, 72% yield) or the rearranged 1,2,4-thiadiazole derivative (compound 9, 55% yield), depending solely on the choice of base (NaOAc vs. NaOH) [1]. In contrast, the 3-carbonitrile analog is unreactive under these mild oxidizing conditions and cannot participate in the same divergent diversification cascade [2]. This constitutes a unique synthetic capability conferred exclusively by the carbothioamide functional group.

Late-stage Functionalization Diversification Medicinal Chemistry

Patent-Protected B-Raf Kinase Inhibition Class Membership

Pyrazolo[5,1-c][1,2,4]triazines bearing a 4-amino substituent and a 3-position carbothioamide (or its cyclized thiazole derivatives) fall within the generic Markush structure of U.S. Patent Application US 2009/0082354, which claims selective B-Raf kinase inhibitors with nanomolar potency [1]. Substituting the carbothioamide with a carbonitrile removes the compound from this patent scope and from the documented structure-activity relationship that supports B-Raf inhibition. The patent explicitly discloses that multiply-substituted pyrazolo[5,1-c][1,2,4]triazines inhibit growth of tumor cells harboring oncogenic B-Raf kinase [1].

Oncology Kinase Inhibition B-Raf V600E

Hantzsch Condensation Efficiency: Thiazole Construction vs. Carbonitrile Inertness

The carbothioamide group of 5a participates in a Hantzsch-type condensation with alpha-bromo ketones to yield a series of 3-(4-arylthiazol-2-yl)-8-phenylpyrazolo[5,1-c][1,2,4]triazines (compounds 6a–e) in yields ranging from 66% to 80% [1]. The 3-carbonitrile analog (CAS 1021870-78-9) lacks the thiocarbonyl nucleophile required for this transformation and cannot be converted to thiazole derivatives under any known conditions [2]. This reaction provides access to an additional layer of molecular diversity that is precluded for the carbonitrile compound.

Heterocyclic Chemistry Thiazole Synthesis Compound Library Expansion

Evidence-Backed Application Scenarios for 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide Procurement


Medicinal Chemistry: B-Raf Kinase Inhibitor Lead Optimization Programs

The carbothioamide scaffold aligns with the patent-protected B-Raf kinase inhibitory chemotype disclosed in US 2009/0082354 [1]. Procurement of 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide (5a) enables SAR exploration at the 3-, 7-, and 8-positions using the Hantzsch condensation and oxidative diversification pathways documented in Section 3. The compound serves as a key intermediate for generating focused libraries of 3-(thiazol-2-yl) and 3-carboxamide derivatives with demonstrated structural precedent for nanomolar B-Raf inhibition.

Synthetic Methodology Development: Divergent Late-Stage Functionalization

As demonstrated by Ledenyova et al., carbothioamide 5a undergoes oxidation-controlled product divergence to yield either carboxamide 8 or 1,2,4-thiadiazole 9 [2]. This makes it an ideal substrate for developing selective oxidative desulfurization methodologies. Procurement supports academic and industrial methodology groups studying chemoselective sulfur-to-oxygen exchange reactions or rearrangement cascades on pyrazolotriazine templates.

Agrochemical Discovery: Thiazole-Annulated Pyrazolotriazine Libraries

The Hantzsch condensation of carbothioamide 5a with diverse alpha-bromo ketones produces 3-(4-arylthiazol-2-yl)pyrazolo[5,1-c][1,2,4]triazines (6a–e) in 66–80% yields [2]. Given the established bioactivity of thiazole-containing compounds in fungicidal and herbicidal applications, this reaction sequence allows agrochemical research groups to rapidly generate patentable compound libraries for screening against crop pathogens and weed species, a diversification route inaccessible to the 3-carbonitrile analog.

Physicochemical Pre-formulation Studies: Thermal Stability Benchmarking

With a sharp melting point of 277–279 °C—as opposed to the >300 °C decomposition of the carbonitrile congener—carbothioamide 5a is suitable for pre-formulation studies requiring defined thermal transitions [3] . Pharmaceutical development groups can use this compound to establish DSC purity methods, evaluate solid-state stability under ICH conditions, and assess crystallinity without the complication of decomposition overlapping with the melting event.

Quote Request

Request a Quote for 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.